3-Mercaptoheptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptoheptyl acetate is a chemical compound that is commonly used in scientific research. It is a thiol compound that has a unique odor and is commonly used in the fragrance industry.
Scientific Research Applications
Chromatographic and Sensorial Properties
3-Mercaptoheptyl acetate, along with other mercapto acetates, has been studied for its chromatographic and sensorial properties. These compounds show diverse sensorial descriptors and are particularly significant in foods like passion fruit and wine. The synthesis of these compounds, including 3-Mercaptoheptyl acetate, involves combinatorial chemistry and their properties are analyzed using techniques like GC-SCD, GC-MS, and GC-olfactometry (Vermeulen & Collin, 2003).
Contribution to Wine Aroma
3-Mercaptoheptyl acetate contributes significantly to the varietal wine aroma. It's formed during fermentation as yeast converts non-volatile 3MH conjugates to volatile 3MH and 3MHA. The study of these conversions has implications for managing the aromatic profile of wines during fermentation (Winter et al., 2011).
Role in Analytical Chemistry
The compound has been used in the development of novel analytical methods, such as a liquid/liquid extraction and UPLC-MS/MS method for the determination of thiols in wines. This method helps in quantifying 3-Mercaptoheptyl acetate in wines, providing insights into the wine's sensory attributes (Piano et al., 2015).
Synthesis and Applications in Vitamin Production
3-Mercaptoheptyl acetate has been synthesized as an important intermediate in the production of Vitamin B1. This synthesis process involves steps like chlorization, cleavage of ring, decarboxylation, and esterification (Wang Lieping, 2004).
Influence on Sensory Properties
The sensory properties of compounds like 4-mercapto-2-heptanol and its acetyl-derivatives, including 3-Mercaptoheptyl acetate, have been explored. These studies show the significant impact of stereochemistry on the sensory properties of thiols, which is crucial in understanding flavor profiles in food products (Nörenberg et al., 2013).
Aroma Impact in Wines
Research on antioxidants like ascorbic acid and glutathione added to Sauvignon blanc has shown an increase in levels of 3-Mercaptoheptyl acetate. This impact on the aroma profile of wines is significant in enology and wine-making practices (Makhotkina et al., 2014).
properties
CAS RN |
548774-80-7 |
---|---|
Product Name |
3-Mercaptoheptyl acetate |
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
3-sulfanylheptyl acetate |
InChI |
InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3 |
InChI Key |
JWESHEXXXWDVAQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CCOC(=O)C)S |
Canonical SMILES |
CCCCC(CCOC(=O)C)S |
density |
0.980-0.984 |
Other CAS RN |
548774-80-7 |
physical_description |
Colourless liquid; Sulfury, fruity aroma |
Purity |
95% min. |
solubility |
Soluble in water and in fats Soluble (in ethanol) |
synonyms |
3-Mercapto-1-heptyl acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.